2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a triazole ring, a pyridine moiety, and a dichlorophenyl group. These structural elements contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the synthesis of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Attachment of the Dichlorophenyl Group: The final step involves the acylation of the triazole-pyridine intermediate with 2,3-dichlorophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially yielding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interfere with critical biological pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- 2-(5-phenyl-3H-1,2,4-triazol-3-ylsulfanyl)-acetohydrazide
- 4-amino-5-(4-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to these similar compounds, 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide stands out due to the presence of the dichlorophenyl group, which imparts unique chemical and biological properties. This structural feature enhances its potential as a therapeutic agent by improving its interaction with biological targets and increasing its stability.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide belongs to a class of triazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structure and Synthesis
The molecular structure of the compound includes a triazole ring, a pyridine moiety, and a dichlorophenyl acetamide group. The synthesis typically involves the formation of the triazole ring through cyclization reactions and subsequent modifications to introduce the sulfur and acetamide functionalities.
Antimicrobial Activity
- Mechanism of Action : Triazole compounds often exhibit antimicrobial properties by inhibiting the synthesis of ergosterol in fungal cell membranes or disrupting bacterial cell wall synthesis.
- Case Studies :
- A study reported that derivatives of 1,2,4-triazole displayed significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Another research highlighted that compounds similar to our target exhibited antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) in the low micromolar range .
Compound | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
1,2,4-Triazole Derivative | Antibacterial | 8 | |
1,2,4-Triazole Derivative | Antifungal | 16 |
Anticancer Activity
- Cell Viability Assays : The compound has been evaluated for its cytotoxic effects against various cancer cell lines using MTT assays.
- Findings :
Other Pharmacological Activities
The compound also exhibits potential in other therapeutic areas:
- Anticonvulsant Activity : Preliminary screenings have shown that certain triazole derivatives can reduce seizure frequency in animal models .
- Anti-inflammatory Effects : Compounds within this class have demonstrated abilities to inhibit pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- The presence of electron-donating groups at specific positions on the aromatic ring enhances activity against cancer cells.
- Modifications to the sulfur linkage can influence both antimicrobial and anticancer properties.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6OS/c16-10-2-1-3-11(13(10)17)20-12(24)8-25-15-22-21-14(23(15)18)9-4-6-19-7-5-9/h1-7H,8,18H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQVSADLKPCBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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